molecular formula C20H14ClN3O B12920109 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine CAS No. 827031-01-6

2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine

Cat. No.: B12920109
CAS No.: 827031-01-6
M. Wt: 347.8 g/mol
InChI Key: FCUSFJLEWYXGIP-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine is a chemical compound with the molecular formula C20H14ClN3O It is a derivative of quinazoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine typically involves the reaction of 2,4-dichloroquinazoline with 4-phenoxyaniline. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Catalysts like palladium or copper are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various quinazoline derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-methoxyphenyl)quinazolin-4-amine
  • 2-Chloro-N-(3-methoxyphenyl)quinazolin-4-amine
  • 2-Chloro-N-(2-methoxyphenyl)quinazolin-4-amine

Uniqueness

2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenoxy group can enhance its ability to interact with certain molecular targets, potentially making it more effective as a therapeutic agent compared to other similar compounds .

Properties

CAS No.

827031-01-6

Molecular Formula

C20H14ClN3O

Molecular Weight

347.8 g/mol

IUPAC Name

2-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C20H14ClN3O/c21-20-23-18-9-5-4-8-17(18)19(24-20)22-14-10-12-16(13-11-14)25-15-6-2-1-3-7-15/h1-13H,(H,22,23,24)

InChI Key

FCUSFJLEWYXGIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)Cl

Origin of Product

United States

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